molecular formula C8H6F12O2 B1309257 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol CAS No. 90177-96-1

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Cat. No. B1309257
CAS RN: 90177-96-1
M. Wt: 362.11 g/mol
InChI Key: XZJPYETUABEQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is a chemical compound with the molecular formula C8H6F12O2 . It is also known by its English name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane-1,8-diol .


Molecular Structure Analysis

The molecular structure of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is characterized by the presence of fluorine atoms attached to the carbon backbone . The presence of these fluorine atoms significantly influences the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol has a density of 1.6±0.1 g/cm^3, a boiling point of 247.3±40.0 °C at 760 mmHg, and a refractive index of 1.320 . It also has a molar refractivity of 43.9±0.3 cm^3, a polar surface area of 40 Å^2, and a molar volume of 221.3±3.0 cm^3 .

Scientific Research Applications

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate (DFHA)

    • Application: DFHA is a fluorous functional monomer that is majorly used in the surface functionalization . It can also be utilized in chemical vapor deposition process for the synthesis of nanomaterials .
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol

    • Application: This compound is used to differentiate the effect on the work function and surface wetting for silver . Additionally, it can be used as a starting material to synthesize F-alkyl aroxysulfonyl carbamates and thiocarbamates .
  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol

    • Application: This compound may be used in the preparation of diverse bromo (ester) (macro)initiators, required for the preparation of fluorinated pentablock as well as amphiphilic triblock copolymers with a central polyether segment .
  • 2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-OCTANEDIOIC ACID DIAMIDE
    • Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications are not provided in the source.
  • 1H,1H,2H,2H-Perfluorodecyl acrylate
    • Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications are not provided in the source.

Safety And Hazards

Specific safety and hazard information for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol was not found in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F12O2/c9-3(10,1-21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2-22/h21-22H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJPYETUABEQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396867
Record name 1H,1H,8H,8H-Perfluorooctane-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

CAS RN

90177-96-1
Record name 1H,1H,8H,8H-Perfluorooctane-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,8H,8H-Perfluorooctane-1,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
Reactant of Route 2
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
Reactant of Route 3
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
Reactant of Route 4
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
Reactant of Route 5
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
Reactant of Route 6
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Citations

For This Compound
19
Citations
Q Zhang, Y Wei, W Yang, H Hui, X Deng, J Wang… - RSC Advances, 2015 - pubs.rsc.org
A new silica antireflective (AR) coating with excellent spectral stability and laser-induced damage threshold (LIDT), which are crucial characteristics in high-powered laser systems, was …
Number of citations: 27 pubs.rsc.org
Y Koda, T Terashima, A Nomura, M Ouchi… - …, 2011 - ACS Publications
Design of a confined nanospace in macromolecules plays a critical role in selective molecular recognition, catalysis, and other functions. 1À3 Microgel-core star polymers4À12 are …
Number of citations: 75 pubs.acs.org
Y Koda, T Terashima, M Sawamoto - Polymer chemistry, 2015 - pubs.rsc.org
Fluorinated microgel star polymers were designed and synthesized as fluorous nanocapsules for the encapsulation and release of perfluorinated compounds. Five types of these …
Number of citations: 13 pubs.rsc.org
V Delhorbe, SR Reijerkerk, C Cailleteau… - Journal of membrane …, 2013 - Elsevier
Original membranes based on an interpenetrating polymer network (IPN) architecture combining a poly(2-acrylamido-2-methyl-1-propane sulfonic acid) (AMPS) network and a …
Number of citations: 16 www.sciencedirect.com
M Cakir, I Kartal, Z Yildiz - Textile Research Journal, 2014 - journals.sagepub.com
Electrospinning was used for the coating of the polyurethane/silica hybrid solutions on the cotton fabric surface. An ultraviolet curing process was performed on the collector by an …
Number of citations: 26 journals.sagepub.com
Y Koda, T Terashima, M Sawamoto - Macromolecules, 2015 - ACS Publications
The dynamics of in-core perfluorinated alkyl pendants in microgel star polymers were investigated by 19 F nuclear magnetic resonance spectroscopy and 19 F spin–spin relaxation time …
Number of citations: 13 pubs.acs.org
JW Li, YH Cheng, HT Lee, WC Tsen, CW Chiu… - RSC …, 2019 - pubs.rsc.org
To develop a durable, biodegradable polymer, this study successfully synthesized a castor-oil-based prepolymer by using methylene diphenyl diisocyanate as a hard segment, …
Number of citations: 8 pubs.rsc.org
Q Zhang, P Wu, J Wu, H Shou, X Ming, S Wang… - ACS …, 2023 - ACS Publications
Classical chemotherapeutic drugs may cause immunogenic cell death (ICD), followed by activating CD8 + T cells to promote cell-mediated antitumor immune responses. However, CD8 …
Number of citations: 3 pubs.acs.org
W Jeong, H Joo, C Kim, KN Jung, JH Lee, JW Lee - Electrochimica Acta, 2023 - Elsevier
Solid-state batteries have been proposed as an alternative to conventional lithium-ion batteries to resolve safety issues. Biphasic solid electrolytes (BSEs) based on Li 7 La 3 Zr 2 O 12 (…
Number of citations: 1 www.sciencedirect.com
G Van Biesen, CS Bottaro - Journal of Chromatography A, 2008 - Elsevier
The range of selectivities of pseudostationary phases (PSPs) available for micellar electrokinetic chromatography is limited, and there continues to be interest in the synthesis and …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.